7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Description

Systematic Nomenclature and Structural Identification

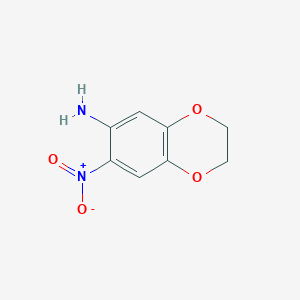

The systematic nomenclature of 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's complex heterocyclic structure. The base name "benzodioxin" indicates a fused ring system consisting of a benzene ring joined to a 1,4-dioxin ring, creating a bicyclic framework where the benzene ring shares two adjacent carbon atoms with the six-membered dioxin ring. The "2,3-dihydro" prefix specifies that the dioxin portion of the molecule is partially saturated, with hydrogen atoms added across the 2,3 positions, distinguishing it from the fully aromatic benzodioxin system. This partial saturation creates a chair-like conformation in the dioxin ring, which influences the overall molecular geometry and potential biological activity.

The numerical position indicators "7-nitro" and "6-amine" precisely locate the functional group substitutions on the aromatic ring system. According to the established numbering system for benzodioxin derivatives, the amino group occupies position 6 while the nitro group is positioned at carbon 7, creating a 1,2-disubstitution pattern on the benzene ring portion. This substitution pattern is significant because it places the electron-donating amino group and electron-withdrawing nitro group in close proximity, potentially creating intramolecular interactions that affect the compound's electronic properties and reactivity.

The molecular structure can be represented by the International Chemical Identifier string: InChI=1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2, which encodes the complete connectivity and stereochemistry of the molecule. The compound's Chemical Abstracts Service registry number 62140-78-7 provides a unique identifier for database searches and regulatory documentation. Structural analysis reveals that the molecule possesses specific geometric parameters including a calculated density of 1.48 grams per cubic centimeter and a predicted boiling point of 382.4 degrees Celsius at standard atmospheric pressure.

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLCYUDKBMTETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345800 | |

| Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62140-78-7 | |

| Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the selective reduction of a dinitro precursor or direct nitration of 2,3-dihydro-1,4-benzodioxin derivatives, followed by purification and characterization.

Preparation via Reduction of 6,7-Dinitro-2,3-dihydro-benzodioxin

- Starting Material: 6,7-Dinitro-2,3-dihydro-benzodioxin

- Reagents: Iron powder as reducing agent, glacial acetic acid as solvent

- Atmosphere: Inert (nitrogen)

- Temperature: Initial stirring at room temperature for 30 min, followed by reflux for 1.5 hours

- Workup: Reaction mixture cooled, poured into ice water, filtered, washed, and re-dissolved in acetic acid for further reflux and filtration

- Yield: Approximately 86.4%

- Physical State: Yellow solid

Reaction Summary:

This method involves the selective reduction of the 7-nitro group in the 6,7-dinitro precursor to the corresponding amine, leaving the nitro group at position 7 intact. The use of iron powder in glacial acetic acid under reflux conditions ensures efficient reduction and high yield. The inert atmosphere prevents unwanted oxidation during the process.

This method is referenced in patent CN113150005 and related chemical literature.

Alternative Synthetic Strategies

While direct nitration methods exist, they often result in lower yields and side reactions. The preferred approach is the reduction of dinitro intermediates due to better selectivity.

Analytical and Purification Considerations

- Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- Purification: Filtration of precipitates followed by washing with ice water and drying.

- Characterization: Use of FTIR, ¹H NMR, and melting point determination to confirm structure and purity.

- Melting Point: For related compounds, melting points range from 29–31°C for amines; nitro-substituted derivatives may vary.

Comparative Table of Preparation Methods

Research Findings and Notes

- The reduction route using iron powder in acetic acid is favored due to its high yield and operational simplicity.

- Maintaining an inert atmosphere during reduction is critical to prevent oxidation.

- The nitro group at position 7 remains intact during selective reduction, allowing for further functionalization.

- Purification by precipitation and filtration is effective for isolating the product.

- Spectroscopic methods confirm the presence of amine and nitro functionalities and the integrity of the benzodioxane ring.

- Alternative methods such as direct nitration yield lower efficiency and are less commonly employed in industrial or research settings.

Scientific Research Applications

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cholinesterase, which is involved in the breakdown of neurotransmitters.

Biofilm Inhibition: It disrupts the formation of bacterial biofilms by interfering with the signaling pathways essential for biofilm development.

Comparison with Similar Compounds

Structural and Electronic Differences

- Nitro Group (7-Nitro derivative) : The strong electron-withdrawing nitro group reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance but increasing reactivity in nucleophilic reactions. This property makes it suitable for synthesizing stable intermediates in drug design.

- Halogen Substituents (Cl/Br): Chlorine and bromine are electron-withdrawing via inductive effects but weakly electron-donating through resonance.

- Ethylamine Derivative : The ethyl group introduces steric bulk and moderate lipophilicity, which may optimize pharmacokinetic profiles in antimicrobial agents.

Biological Activity

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, comparative studies with related compounds, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10N2O4

- Molecular Weight : 198.19 g/mol

- CAS Number : 1211503-74-0

Antibacterial Activity

Research indicates that 7-nitro derivatives exhibit substantial antibacterial properties, particularly against bacterial biofilms. The mechanisms include:

- Inhibition of Biofilm Formation : This compound disrupts the structural integrity of biofilms, which are protective layers formed by bacteria that enhance their survival in hostile environments.

Enzyme Inhibition

The compound has also demonstrated enzyme inhibitory activities:

- α-Glucosidase Inhibition : Studies have shown moderate inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for diabetes management .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,4-Benzodioxane | Lacks nitro/methyl groups | Limited antibacterial activity |

| N-Methylbenzodioxane | Methylated without nitro group | Different biological activity |

| Nitrobenzodioxane Derivatives | Varying nitro positions | Altered reactivity and activity |

| N-Methyl-7-nitro derivative | Contains both methyl and nitro groups | Enhanced antibacterial and enzyme inhibition |

This table illustrates how the presence of both nitro and methyl groups in 7-nitro derivatives contributes to enhanced biological activities compared to other benzodioxane analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of 7-nitro derivatives:

- Antibacterial Efficacy : A study demonstrated that N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide displayed significant antibacterial activity against various strains. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial enzymes.

-

Enzyme Inhibition Studies : In a synthesis study involving sulfonamide derivatives with benzodioxane moieties, it was found that compounds similar to 7-nitro exhibited substantial inhibitory action against α-glucosidase and acetylcholinesterase (AChE). The IC50 values for select compounds were reported as follows:

These findings indicate that structural modifications can enhance biological activity against specific targets .

Compound IC50 (μM) Target Enzyme 7-Nitro Derivative 81.12 ± 0.13 α-glucosidase Acarbose (Standard) 37.38 ± 0.12 α-glucosidase

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine derivatives, and what key reaction conditions are required?

- The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. For nitro-substituted derivatives, nitration may precede or follow sulfonylation/alkylation. A common approach includes:

Sulfonylation : Reacting the amine with benzenesulfonyl chloride under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ to form sulfonamide intermediates .

N-Alkylation : Substituting the sulfonamide nitrogen with alkyl/aryl halides in N,N-dimethylformamide (DMF) using LiH as a catalyst .

- Critical conditions include strict pH control during sulfonylation and inert atmospheres for alkylation to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Structural confirmation relies on:

- IR spectroscopy : Identifies functional groups (e.g., nitro, sulfonamide) via characteristic absorption bands (e.g., S=O stretching at ~1350–1150 cm⁻¹) .

- ¹H NMR : Resolves aromatic protons and substituent environments (e.g., methyl groups or nitro-induced deshielding) .

- Elemental analysis (CHN) : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of nitro-substituted benzodioxin derivatives?

- Key strategies include:

- Catalyst selection : LiH enhances alkylation efficiency by deprotonating the sulfonamide nitrogen .

- Purification techniques : Use of flash chromatography or recrystallization to isolate intermediates .

- Factorial design : Systematic variation of parameters (e.g., temperature, molar ratios) to identify optimal conditions .

- For example, orthogonal design methods can reduce experimental runs while maximizing yield .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

- Contradictions (e.g., unexpected NMR splitting or IR shifts) require:

Cross-validation : Compare data with structurally similar compounds (e.g., non-nitro analogs) .

Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .

Computational modeling : Predict spectral patterns using DFT calculations to align with experimental results .

Q. What methodologies are used to evaluate the enzyme inhibitory activity of 7-nitro-benzodioxin derivatives?

- α-Glucosidase/Acetylcholinesterase assays :

Enzyme preparation : Use purified enzymes (e.g., 0.057 units/µL) in phosphate buffer (pH 6.8) .

Inhibition protocol : Pre-incubate test compounds (0.5 mM) with enzyme, then add substrate (e.g., p-nitrophenyl glucoside). Measure absorbance at 400 nm over 30 minutes .

Data analysis : Calculate IC₅₀ values using enzyme kinetics software (e.g., EZ-Fit) and validate with positive controls (e.g., acarbose) .

Q. How can researchers integrate theoretical frameworks into the design of benzodioxin-based enzyme inhibitors?

- Link synthesis to structure-activity relationship (SAR) models :

- Use molecular docking to predict binding interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) .

- Apply Hammett substituent constants to correlate nitro group electronic effects with inhibitory potency .

Methodological Design and Data Analysis

Q. What statistical approaches are recommended for analyzing bioassay data from enzyme inhibition studies?

- Triplicate experiments : Report mean ± SEM to account for variability .

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to determine IC₅₀ and Hill coefficients .

- ANOVA/T-tests : Compare inhibitor efficacy across derivatives or against controls .

Q. How can factorial design improve the efficiency of synthetic route development?

- Factor screening : Test variables (e.g., solvent, temperature, catalyst loading) in a structured matrix to identify significant effects on yield .

- Response surface methodology (RSM) : Optimize interactions between factors (e.g., pH and reaction time) to maximize output .

Handling Complex Data Contradictions

Q. What steps should be taken when biological activity data conflicts with computational predictions?

- Re-evaluate assumptions : Check force field parameters or docking constraints in simulations .

- Experimental replication : Confirm bioassay results with alternate methods (e.g., isothermal titration calorimetry for binding affinity) .

- Meta-analysis : Compare findings with literature on analogous compounds to identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.